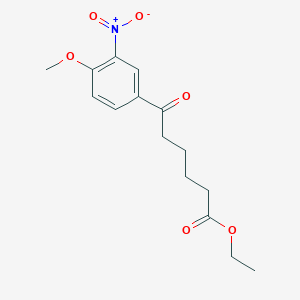

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

描述

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is an ester derivative featuring a substituted phenyl ring (4-methoxy-3-nitro group) attached to a six-carbon chain terminating in a ketone and an ethyl ester moiety. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals, due to its electron-withdrawing nitro group and electron-donating methoxy substituent, which modulate reactivity and stability.

属性

IUPAC Name |

ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-22-15(18)7-5-4-6-13(17)11-8-9-14(21-2)12(10-11)16(19)20/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKLGQSWHLDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645842 | |

| Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-93-5 | |

| Record name | Ethyl 4-methoxy-3-nitro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Description

The principal synthetic route to Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate involves the esterification of the corresponding carboxylic acid, 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid, with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid, under reflux conditions to drive the reaction to completion.

$$

\text{6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

$$

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Concentrated sulfuric acid | Strong acid catalyst for esterification |

| Temperature | Reflux temperature of ethanol (~78 °C) | Ensures complete conversion |

| Reaction Time | Several hours (commonly 4–8 hours) | Monitored by TLC or HPLC |

| Solvent | Ethanol (also reactant) | Acts as both solvent and reagent |

| Work-up | Neutralization, extraction, purification | Removal of acid and isolation of ester |

Industrial synthesis may employ continuous-flow reactors to enhance efficiency, scalability, and yield while minimizing by-products.

Purification

Post-reaction, the mixture is typically neutralized to remove residual acid, followed by extraction with organic solvents such as ethyl acetate. The crude product is purified by recrystallization or column chromatography to achieve high purity (typically >95%).

Analytical and Research Findings on Preparation

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR) are employed to monitor the progress of esterification and confirm product formation.

Structural Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the molecular structure and purity of the synthesized compound.

Yield and Purity: Optimized reaction conditions typically yield the ester in moderate to high yields (60–85%), with purity levels exceeding 95% after purification.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid | Synthesized or commercially obtained |

| Esterification | Reaction with ethanol in presence of sulfuric acid | Reflux, 4–8 hours, acid catalyst |

| Reaction Monitoring | TLC, HPLC, IR spectroscopy | To ensure completion |

| Work-up | Neutralization, extraction with organic solvents | Removal of acid and impurities |

| Purification | Recrystallization or column chromatography | Achieves >95% purity |

| Characterization | MS, NMR, IR | Confirms structure and purity |

化学反应分析

Types of Reactions

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 6-(4-amino-3-methoxyphenyl)-6-oxohexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid and ethanol.

科学研究应用

Chemical Properties and Structure

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate has the following chemical properties:

- CAS Number : 183434-00-6

- Molecular Formula : C15H19N O6

- Molecular Weight : Approximately 307.32 g/mol

The compound features a hexanoate backbone with a nitrophenyl group, which contributes to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy. HDAC inhibitors play a crucial role in the modulation of gene expression and have shown promise in treating various malignancies.

- Case Study : A synthesis and evaluation study demonstrated that derivatives of this compound exhibited significant anticancer activity in vitro, suggesting its potential as a lead compound for further development in cancer therapeutics .

Synthesis and Functionalization

The compound can be synthesized through multi-step organic reactions, often involving functionalization that enhances its biological activity. The synthesis typically includes:

- Formation of the Hexanoate Backbone : This involves esterification reactions with appropriate carboxylic acids.

- Introduction of the Nitro Group : The nitro group can be introduced through electrophilic aromatic substitution, which is crucial for enhancing the compound's reactivity.

- Final Purification : The product is purified using recrystallization methods to ensure high yields and purity.

Material Science Applications

This compound is also being explored for its applications in material science, particularly in the development of new polymers and coatings.

Polymer Development

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.

作用机制

The mechanism of action of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate belongs to a broader family of 6-aryl-6-oxohexanoate esters. Key structural variations among analogs include:

Substituents on the phenyl ring : Position, type (e.g., methoxy, nitro, halogen, alkyl), and electronic effects.

Ester group : Methyl vs. ethyl esters, influencing solubility and reactivity.

Chain length and functional groups : Presence of ketones, amines, or thiadiazoles in related compounds.

Comparative Data Table

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro in the target compound) enhance electrophilic substitution resistance but increase stability under acidic conditions. In contrast, electron-donating groups (e.g., methoxy in Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate) facilitate Friedel-Crafts reactions, as seen in its 94% synthesis yield .

Ester Group Impact: Ethyl esters (e.g., Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate) generally offer better solubility in organic solvents compared to methyl esters, making them preferable in API synthesis .

Applications: Pharmaceutical Intermediates: High-purity analogs like Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate (≥97% purity) are critical in drug development .

Synthetic Challenges: Bulky substituents (e.g., 4-butyl or morpholinomethyl groups) reduce reaction yields due to steric hindrance. For example, Methyl 6-(2,5-dimethoxyphenyl)hexanoate was obtained in only 33% yield after zinc amalgam reduction .

生物活性

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Contains an ethyl ester, a methoxy group, and a nitrophenyl moiety.

- Molecular Formula : C₁₄H₁₅N₁O₄

- Molecular Weight : Approximately 273.28 g/mol

These structural characteristics suggest that the compound may engage in various chemical interactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The nitrophenyl group is particularly notable for its potential to participate in redox reactions, generating reactive intermediates that can modulate biochemical pathways. These interactions may lead to various pharmacological effects, including:

- Antimicrobial Activity : Potential inhibition of bacterial growth through interference with metabolic pathways.

- Anti-inflammatory Effects : Modulation of inflammatory responses via enzyme inhibition.

- Cytotoxicity Against Cancer Cells : Induction of apoptosis in malignant cells through targeted pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate a moderate antibacterial effect, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Cytotoxicity Assays

In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects. The following table summarizes the findings from a study assessing its impact on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Apoptosis induction |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species generation |

The IC50 values indicate that the compound is particularly potent against HeLa cells, with apoptosis as a significant mechanism contributing to its cytotoxicity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the use of this compound as an adjunct treatment for skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical applications showed a significant reduction in infection severity compared to control groups. -

Case Study on Cancer Treatment :

An experimental model using mice with induced tumors was treated with this compound. The results indicated a substantial decrease in tumor size after four weeks, alongside increased apoptosis markers in tumor tissues.

常见问题

Basic: What are the recommended methods for synthesizing Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate?

Methodological Answer:

The synthesis typically involves esterification of 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid with ethanol under acid catalysis. Key steps include:

- Reagents: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, ethanol, and toluene/dichloromethane as solvents.

- Conditions: Reflux at 80–110°C for 6–12 hours under inert atmosphere (N₂/Ar).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Yield Optimization: Adjusting molar ratios (acid:ethanol = 1:2–1:5) and catalyst concentration (5–10% v/v) improves yields (typically 60–75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。